molecular formula C16H17NO4S2 B2505513 Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate CAS No. 2415503-72-7

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate

Cat. No.: B2505513
CAS No.: 2415503-72-7
M. Wt: 351.44
InChI Key: LINZAHXYVFFXHF-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a cyclopropyl ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: The compound’s unique structure could be explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is unique due to its combination of a thiophene ring, cyclopropyl group, and sulfamoyl-benzoate structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-21-15(18)12-2-4-14(5-3-12)23(19,20)17-11-16(7-8-16)13-6-9-22-10-13/h2-6,9-10,17H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZAHXYVFFXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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